3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, which are attributed to their interactions with various cellular targets .
Biochemical Analysis
Biochemical Properties
The weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids .
Molecular Mechanism
It is known that isoxazoles can undergo reactions at the benzylic position via free radical pathways . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to reduce reaction times and improve yields. For example, microwave-assisted regioselective synthesis has been reported to produce isoxazole-linked compounds in good yields within a short time frame . This method is advantageous due to its efficiency and eco-friendly nature.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) or ruthenium (II) catalysts for cycloaddition reactions . Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce new heterocyclic compounds with varying biological activities.
Scientific Research Applications
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Isoxazole derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1,2-oxazole-4-carboxylic acid
- 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid
- 3-Bromo-1,2-oxazole-4-carboxylic acid
Uniqueness
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of both a bromine atom and a cyclopropyl group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form new derivatives further enhances its utility in scientific research .
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-4(7(10)11)5(12-9-6)3-1-2-3/h3H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPASSSMHUJGVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784389-77-0 |
Source
|
Record name | 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.